2-(1-Aminoethyl)pyrimidin-4-amine
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Overview
Description
2-(1-Aminoethyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminoethyl)pyrimidin-4-amine typically involves the reaction of pyrimidine derivatives with appropriate amines. One common method involves the reaction of 4-chloropyrimidine with 1-aminoethanol under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Aminoethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form derivatives with different oxidation states.
Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Bases like sodium hydride or potassium carbonate facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of reduced derivatives with different oxidation states.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-(1-Aminoethyl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(1-Aminoethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the specific target and context .
Comparison with Similar Compounds
4-Aminopyrimidine: Shares the pyrimidine core but lacks the aminoethyl substitution.
2-Aminopyrimidine: Similar structure but with the amino group directly attached to the pyrimidine ring.
Pyrimidin-2-amine: Another related compound with different substitution patterns.
Uniqueness: 2-(1-Aminoethyl)pyrimidin-4-amine is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile building block in organic synthesis and its ability to interact with biological targets in medicinal chemistry .
Biological Activity
2-(1-Aminoethyl)pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various biological applications due to its potential as an enzyme inhibitor and its effects on cellular processes. This article explores the biological activity, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
This compound is characterized by its pyrimidine ring structure, which is substituted at the 4-position with an amino group. Its molecular formula is C7H10N4, and it has a molecular weight of approximately 150.18 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory activity . It has been shown to interact with specific enzymes involved in metabolic pathways, leading to alterations in cellular signaling and function. For example, studies have demonstrated its potential as an inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of bioactive lipids .
Anticancer Properties
The compound has also been investigated for its anticancer properties . In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For instance, flow cytometry assays revealed that treatment with this compound led to increased rates of apoptosis in MCF-7 breast cancer cells .
The mechanism of action for this compound involves its binding to enzyme active sites, leading to inhibition of their activity. This inhibition can result in downstream effects on cellular metabolism and signaling pathways. Specifically, the compound's interaction with NAPE-PLD affects the levels of endocannabinoids such as anandamide, which are involved in pain regulation and mood modulation .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Inhibition of NAPE-PLD : A study reported that modifications to the compound increased its potency as an inhibitor of NAPE-PLD, demonstrating a structure-activity relationship (SAR) that enhances its efficacy .
- Anticancer Activity : In vivo experiments showed that administration of this compound significantly reduced tumor growth in mouse models, reinforcing its potential as an anticancer drug .
- Neuroprotective Effects : Additional research indicated that this compound may exert neuroprotective effects by modulating endocannabinoid signaling pathways, which could be beneficial in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C6H10N4 |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-(1-aminoethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C6H10N4/c1-4(7)6-9-3-2-5(8)10-6/h2-4H,7H2,1H3,(H2,8,9,10) |
InChI Key |
KOYLGWGAZNKTMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC(=N1)N)N |
Origin of Product |
United States |
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